(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone
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Overview
Description
(7-methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone is an aromatic ketone.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Research indicates that derivatives of benzofuran, like (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone, exhibit significant antimicrobial and antioxidant properties. A study by Rashmi et al. (2014) focused on synthesizing benzofuran derivatives and testing their antimicrobial and antioxidant activities. The results showed varying levels of antibacterial activity and free radical scavenging ability among these compounds.
Clathrate Formation and Molecular Interaction
Another study highlighted the role of benzofuran derivatives in clathrate formation. Eto et al. (2011) demonstrated that such compounds can act as hosts for benzene guests, facilitating the formation of inclusion complexes. The study emphasizes the edge-to-face interaction between aromatic rings, a critical aspect in the formation of these complexes.
Antiviral Potential
Compounds related to (7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone have also been studied for their antiviral properties. Sharma et al. (2009) synthesized and evaluated various benzimidazole derivatives for antimicrobial and antiviral activity. They found selective activity against certain viruses, highlighting potential applications in antiviral therapy.
Novel Synthesis and Chemical Transformations
The field of synthetic chemistry also benefits from studies involving benzofuran derivatives. For example, Kimbaris and Varvounis (2000) explored new synthesis methods for the pyrrolo[1,2-b]cinnolin-10-one ring system, using related compounds as intermediates. This study contributes to the development of new synthetic pathways in organic chemistry.
properties
Product Name |
(7-Methoxy-2-benzofuranyl)-(4-nitrophenyl)methanone |
---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H11NO5/c1-21-13-4-2-3-11-9-14(22-16(11)13)15(18)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3 |
InChI Key |
IPXKWWPMUVBBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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